Ammonium tetrachloroaurate(III) hydrate

Catalog No.
S690687
CAS No.
13874-04-9
M.F
AuCl4H6NO
M. Wt
374.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium tetrachloroaurate(III) hydrate

CAS Number

13874-04-9

Product Name

Ammonium tetrachloroaurate(III) hydrate

IUPAC Name

azanium;tetrachlorogold(1-);hydrate

Molecular Formula

AuCl4H6NO

Molecular Weight

374.8 g/mol

InChI

InChI=1S/Au.4ClH.H3N.H2O/h;4*1H;1H3;1H2/q+3;;;;;;/p-3

InChI Key

DTYXSEJVOCMIPK-UHFFFAOYSA-K

SMILES

[NH4+].O.Cl[Au-](Cl)(Cl)Cl

Canonical SMILES

[NH4+].O.Cl[Au-](Cl)(Cl)Cl

Ammonium tetrachloroaurate(III) hydrate (CAS 13874-04-9) is a specialized, water-soluble gold(III) coordination complex widely procured as a high-purity precursor for heterogeneous catalysts, bimetallic alloy films, and advanced nanomaterials. Unlike the more ubiquitous chloroauric acid, this compound features an ammonium counterion that fundamentally alters its thermal decomposition profile, solubility behavior, and suitability for nonthermal deposition. With a typical gold content purity exceeding 99.99% (trace metals basis), it is highly valued in industrial and laboratory workflows where strict control over active site purity, precursor stability, and the absolute absence of alkali metal residues are critical to final material performance .

Substituting ammonium tetrachloroaurate with standard chloroauric acid (HAuCl4) or alkali metal salts (such as KAuCl4 or NaAuCl4) frequently leads to process failures in sensitive applications. Chloroauric acid is highly acidic and deliquescent, causing rapid pH drops during aqueous synthesis that can prematurely trigger reduction or degrade sensitive catalyst supports. Conversely, while potassium or sodium tetrachloroaurate offer better handling stability than the acid, their thermal decomposition leaves behind persistent alkali metal residues (K+ or Na+). In heterogeneous catalysis, these residues act as severe catalyst poisons, necessitating costly and time-consuming post-impregnation washing steps that ammonium tetrachloroaurate entirely bypasses through its clean volatilization [1].

Alkali-Free Thermal Decomposition for Heterogeneous Catalysis

In the preparation of supported gold and bimetallic catalysts, the choice of precursor dictates the purity of the active sites. Ammonium tetrachloroaurate(III) undergoes endothermic thermal decomposition between 230 °C and 350 °C, cleanly volatilizing its ligands to yield pure gold metal without leaving solid byproducts [1]. In contrast, alkali-based precursors like KAuCl4 leave behind persistent potassium residues that poison catalytic sites and require rigorous post-synthetic washing.

Evidence DimensionPost-calcination alkali residue
Target Compound Data0% alkali residue (ligands volatilize at 230–350 °C)
Comparator Or BaselineKAuCl4 / NaAuCl4 (Leaves persistent K+ or Na+ salts)
Quantified DifferenceComplete elimination of alkali catalyst poisons
ConditionsThermal calcination in air at >350 °C

Eliminates mandatory post-impregnation washing steps, streamlining the scale-up of supported catalyst manufacturing.

Nonthermal UV-Photolytic Thin-Film Deposition

For direct-write lithography and device fabrication on thermally fragile substrates, spin-on precursors are highly advantageous. Ammonium tetrachloroaurate can be formulated with nitrocellulose and spin-coated onto silicon wafers, where it undergoes UV-light-induced photolysis to deposit gold films with a surface temperature rise of less than 1 °C [1]. This provides a massive processability advantage over traditional vapor-phase organometallic gold precursors, which require specialized vacuum chambers, exhausted systems, and elevated thermal pyrolysis temperatures that limit spatial resolution.

Evidence DimensionDeposition temperature and spatial resolution
Target Compound DataRoom temperature (<1 °C rise), ~1 µm feature size
Comparator Or BaselineVapor-phase precursors (Requires elevated pyrolytic temperatures)
Quantified DifferenceEnables nonthermal deposition with high spatial resolution
ConditionsUV-photolysis of spin-coated film at 1 mW/cm² optical power density

Allows buyers to deposit high-resolution gold features on thermally fragile or highly conductive substrates without expensive vacuum equipment.

Compatibility with Direct Redox and Co-Impregnation for Bimetallic Alloys

Synthesizing homogeneous bimetallic alloy phases, such as Pd-Au on carbon supports, requires precursors that do not aggressively degrade the support or precipitate unevenly. Ammonium tetrachloroaurate(III) quantitatively yields a precise 85:15 Pd:Au molar ratio during incipient wetness co-impregnation and direct redox deposition onto pre-synthesized Pd/C catalysts [1]. Unlike highly corrosive chloroauric acid, which can alter the carbon surface chemistry, NH4AuCl4 facilitates the formation of a homogeneous Pd-Au alloy phase critical for gas-phase hydrodechlorination reactions [1].

Evidence DimensionAlloy phase homogeneity and support compatibility
Target Compound DataYields precise 85:15 Pd:Au molar ratio without support degradation
Comparator Or BaselineHAuCl4 (Highly acidic, risks carbon support degradation)
Quantified DifferenceMaintains structural integrity of the carbon support (Sibunit) during impregnation
ConditionsIncipient wetness impregnation and direct redox on carbon Sibunit

Ensures reliable synthesis of highly active bimetallic catalysts for environmental remediation and chemical processing.

Supported Gold and Bimetallic Catalyst Manufacturing

Because it decomposes cleanly into volatile byproducts without leaving alkali metal residues, this compound is a highly effective precursor for impregnating carbon, Fe2O3, or porous ceramic supports. It is particularly valuable for synthesizing Pd-Au alloy catalysts used in hydrodechlorination and selective hydrogenation, where active site purity is critical [1].

Nonthermal Lithographic Gold Deposition

In microelectronics and device fabrication, ammonium tetrachloroaurate can be utilized as a spin-on precursor for UV-photolytic deposition. This allows for the direct writing of gold features (down to 1 µm) on thermally fragile substrates at room temperature, bypassing the need for vapor-phase pyrolysis [2].

Electroless Plating and Conductive Film Deposition

The moderate reactivity of ammonium tetrachloroaurate makes it highly suitable for co-deposition baths. It is frequently utilized in the electronics industry to prepare bimetallic Pd-Au alloy films on metal or porous ceramic substrates, where acidic shocks from alternative precursors would disrupt the plating bath stability [3].

Dates

Last modified: 08-15-2023

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